![molecular formula C23H17NOS B3899743 1-(4-biphenylyl)-2-(8-quinolinylthio)ethanone](/img/structure/B3899743.png)
1-(4-biphenylyl)-2-(8-quinolinylthio)ethanone
Overview
Description
1-(4-biphenylyl)-2-(8-quinolinylthio)ethanone, commonly known as BQ-123, is a peptide antagonist that selectively blocks the action of endothelin-1 (ET-1) on the endothelin A receptor (ETA). ET-1 is a potent vasoconstrictor that plays a crucial role in the regulation of vascular tone and blood pressure. BQ-123 has been extensively studied for its potential therapeutic applications in cardiovascular diseases and cancer.
Mechanism of Action
BQ-123 selectively blocks the action of 1-(4-biphenylyl)-2-(8-quinolinylthio)ethanone on the ETA receptor, which is primarily expressed in vascular smooth muscle cells. By blocking the ETA receptor, BQ-123 prevents the vasoconstrictor and mitogenic effects of this compound, leading to vasodilation and inhibition of cell proliferation.
Biochemical and physiological effects:
BQ-123 has been shown to improve endothelial function, reduce blood pressure, prevent vascular remodeling, inhibit tumor growth, angiogenesis and metastasis.
Advantages and Limitations for Lab Experiments
The advantages of using BQ-123 in lab experiments are its high selectivity for the ETA receptor, its ability to block the action of 1-(4-biphenylyl)-2-(8-quinolinylthio)ethanone, and its potential therapeutic applications in cardiovascular diseases and cancer. The limitations of using BQ-123 in lab experiments are its high cost, the need for specialized equipment and expertise for synthesis, and the potential for off-target effects.
Future Directions
1. Development of more potent and selective ETA receptor antagonists.
2. Investigation of the role of 1-(4-biphenylyl)-2-(8-quinolinylthio)ethanone and ETA receptor in other diseases such as pulmonary hypertension, renal failure, and diabetes.
3. Development of novel drug delivery systems for BQ-123 to improve its efficacy and reduce its side effects.
4. Exploration of the potential of BQ-123 as a diagnostic tool for detecting ETA receptor expression in tumors.
5. Investigation of the potential of BQ-123 as a combination therapy with other drugs for the treatment of cardiovascular diseases and cancer.
Scientific Research Applications
BQ-123 has been extensively studied for its potential therapeutic applications in cardiovascular diseases and cancer. In cardiovascular diseases, BQ-123 has been shown to improve endothelial function, reduce blood pressure, and prevent vascular remodeling. In cancer, BQ-123 has been shown to inhibit tumor growth, angiogenesis, and metastasis.
properties
IUPAC Name |
1-(4-phenylphenyl)-2-quinolin-8-ylsulfanylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NOS/c25-21(16-26-22-10-4-8-20-9-5-15-24-23(20)22)19-13-11-18(12-14-19)17-6-2-1-3-7-17/h1-15H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVKZBWVGCKPEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=CC=CC4=C3N=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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